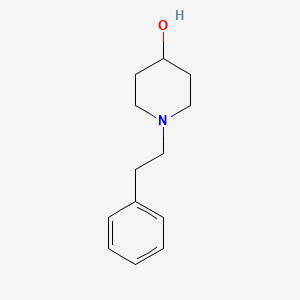

1-(2-Phenylethyl)-4-piperidinol

Description

BenchChem offers high-quality 1-(2-Phenylethyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylethyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGMSTKBHJVPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188669 | |

| Record name | 1-Phenethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-76-1 | |

| Record name | 1-(2-Phenylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenethylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYLPIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62RHL2Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenylethyl)-4-piperidinol via Dieckmann Condensation

Abstract

This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to 1-(2-phenylethyl)-4-piperidinol, a key intermediate in the synthesis of various pharmaceutical agents. The core of this strategy involves an intramolecular Dieckmann condensation to construct the piperidone ring, followed by reduction to the target alcohol. This document will elaborate on the retrosynthetic analysis, step-by-step reaction protocols, mechanistic insights, and critical process parameters. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

The Significance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Specifically, the 4-hydroxypiperidine scaffold serves as a crucial building block in medicinal chemistry. Its hydroxyl group provides a key site for further functionalization and can participate in critical hydrogen bonding interactions with biological targets. This structural unit is a component of numerous clinically significant drugs, including analgesics, antipsychotics, and antihistamines.

1-(2-Phenylethyl)-4-piperidinol: A Key Intermediate

1-(2-Phenylethyl)-4-piperidinol is a valuable synthetic intermediate, most notably in the production of potent analgesics like Fentanyl and its analogues.[3][4][5] The phenylethyl group is a common pharmacophore that imparts specific binding properties, while the piperidinol core provides the necessary structural framework. The synthesis of its precursor, 1-(2-phenylethyl)-4-piperidone (NPP), is a critical step that dictates the overall efficiency and purity of the final active pharmaceutical ingredient (API).[4][5] Due to its application in the synthesis of controlled substances, the production and distribution of NPP are regulated in many jurisdictions.[5]

The Dieckmann Condensation: A Powerful Cyclization Strategy

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to yield a cyclic β-keto ester.[6][7][8] First reported by the German chemist Walter Dieckmann, this reaction is exceptionally effective for forming sterically stable five- and six-membered rings.[6][7][9] The synthesis of N-substituted 4-piperidones is a classic application of this reaction, involving the cyclization of an aminodicarboxylate ester.[4][10] This method provides a reliable and scalable pathway to the core piperidone structure.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic analysis of the target molecule, 1-(2-phenylethyl)-4-piperidinol, reveals a straightforward synthetic pathway. The final alcohol can be obtained via the reduction of the corresponding ketone, 1-(2-phenylethyl)-4-piperidone. This key piperidone intermediate is accessible through a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester. The precursor for the Dieckmann cyclization is a tertiary amine diester, which can be synthesized through a double Michael addition of a primary amine to two equivalents of an acrylate ester.

Caption: Retrosynthetic pathway for 1-(2-Phenylethyl)-4-piperidinol.

Detailed Synthesis Pathway

The synthesis can be broken down into four primary stages:

-

Formation of the Diester Precursor

-

Dieckmann Condensation (Cyclization)

-

Hydrolysis and Decarboxylation

-

Reduction of the Ketone

This entire sequence can be performed as a one-pot synthesis, which improves efficiency and reduces waste.[11]

Step 1: Synthesis of the Diester Precursor

The synthesis begins with the formation of the diester, N,N-bis(β-methoxycarbonylethyl)phenethylamine. This is achieved through a double Michael addition reaction where phenethylamine is reacted with two equivalents of methyl acrylate.

-

Reaction: Phenethylamine + 2 Methyl Acrylate → N,N-bis(β-methoxycarbonylethyl)phenethylamine

-

Mechanism: The nucleophilic amine attacks the β-carbon of the electron-deficient alkene in methyl acrylate. This process occurs twice to yield the tertiary amine diester. The reaction is typically carried out in a solvent like methanol and can be refluxed to ensure completion.[12]

Detailed Experimental Protocol: Diester Formation [12]

-

To a stirred mixture of methyl acrylate (8.0 mol) and anhydrous methanol (480 ml), add a solution of phenethylamine (3.2 mol) in anhydrous methanol (320 ml) dropwise.

-

Maintain the internal temperature below 40°C during the addition, using an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux and stir for 8 hours.

-

Cool the reaction to room temperature and remove the methanol and excess methyl acrylate under reduced pressure.

-

The resulting pale yellow oil is the desired diester, which can be used in the next step without further purification. A near-quantitative yield is expected.

Step 2: Dieckmann Condensation

This is the key ring-forming step. The diester undergoes an intramolecular cyclization in the presence of a strong base to form the cyclic β-keto ester.

-

Reaction: N,N-bis(β-methoxycarbonylethyl)phenethylamine → Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate

-

Mechanism: The base (e.g., sodium methoxide, sodium hydride, or potassium tert-butoxide) abstracts an α-proton from one of the ester groups to form an enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[9] This intramolecular attack forms a six-membered ring intermediate. Subsequent elimination of the alkoxide (methoxide in this case) generates the cyclic β-keto ester.[6][7][9]

Caption: Simplified mechanism of the Dieckmann Condensation.

-

Choice of Base and Solvent: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents (like toluene or THF) can minimize side reactions.[3][6] Using a base with the same alkoxide as the ester (e.g., sodium methoxide for a methyl ester) prevents transesterification.

Detailed Experimental Protocol: Cyclization [3]

-

Prepare a suspension of sodium t-butoxide (0.02 mol) in dry xylene (30 mL).

-

Heat the suspension to reflux.

-

Slowly add a solution of the diester (0.01 mol) in dry xylene to the refluxing base suspension over 30 minutes.

-

Continue refluxing for an additional hour after the addition is complete.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by adding water, keeping the temperature below 10°C to prevent the retro-Dieckmann reaction.[4]

-

The resulting sodium salt of the β-keto ester will be in the aqueous phase for the subsequent step.

Step 3: Hydrolysis and Decarboxylation

The cyclic β-keto ester formed in the previous step is unstable and is typically not isolated. It is directly hydrolyzed and decarboxylated under acidic conditions to yield the target piperidone.

-

Reaction: Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate + H₃O⁺/Δ → 1-(2-Phenylethyl)-4-piperidone + CO₂ + CH₃OH

-

Mechanism: Acid-catalyzed hydrolysis (saponification followed by acidification) converts the ester group into a carboxylic acid, forming a β-keto acid.[13][14] β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating.[13][15] The mechanism involves a cyclic six-membered transition state, which leads to the formation of an enol that quickly tautomerizes to the more stable ketone product.[13]

Detailed Experimental Protocol: Hydrolysis & Decarboxylation [4]

-

Separate the aqueous layer from the previous step containing the sodium salt of the β-keto ester.

-

Acidify the aqueous phase to pH 3-4 by the controlled addition of concentrated HCl while maintaining a low temperature.

-

Add an excess of concentrated HCl to the mixture.

-

Heat the mixture to reflux and maintain reflux for 2-4 hours, or until CO₂ evolution ceases.

-

Cool the reaction mixture and neutralize it by carefully adding a strong base (e.g., 50% NaOH solution) until the pH is basic.

-

Extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude 1-(2-phenylethyl)-4-piperidone.

Step 4: Reduction to 1-(2-Phenylethyl)-4-piperidinol

The final step is the reduction of the ketone functionality of the piperidone to the corresponding secondary alcohol.

-

Reaction: 1-(2-Phenylethyl)-4-piperidone → 1-(2-Phenylethyl)-4-piperidinol

-

Choice of Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a common choice due to its selectivity for ketones and aldehydes, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Detailed Experimental Protocol: Reduction

-

Dissolve the crude 1-(2-phenylethyl)-4-piperidone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions, controlling the temperature to prevent excessive foaming.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 1-(2-phenylethyl)-4-piperidinol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| Phenethylamine | C₈H₁₁N | 121.18 | Starting Material |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | Starting Material |

| Diester Precursor | C₁₇H₂₃NO₄ | 305.37 | Dieckmann Substrate |

| NPP | C₁₃H₁₇NO | 203.28 | Key Intermediate |

| 1-(2-Phenylethyl)-4-piperidinol | C₁₃H₁₉NO | 205.30 [16] | Final Product |

Conclusion

The synthesis of 1-(2-phenylethyl)-4-piperidinol via the Dieckmann condensation is a classic and effective method for constructing this important pharmaceutical intermediate. The pathway, which involves a double Michael addition, intramolecular cyclization, decarboxylation, and final reduction, is a testament to the power of fundamental organic reactions in building complex molecular architectures. By carefully controlling reaction parameters such as base selection, temperature, and workup procedures, high yields of the desired product can be achieved. This guide provides a detailed framework for researchers to successfully implement this synthesis in a laboratory setting.

References

-

Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

- Google Patents. (n.d.). CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine.

-

YouTube. (2019). Dieckmann condensation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

CORE. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

-

YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

-

ResearchGate. (2006). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Retrieved from [Link]

-

Journal of the Chemical Society C. (1967). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.

-

NIST WebBook. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine, 1-(2-phenylethyl)-. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

-

ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link]

-

YouTube. (2014). Alkylation, Hydrolysis and Decarboxylation of ß-Keto Esters. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. youtube.com [youtube.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 12. CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. aklectures.com [aklectures.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-phenethyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenethyl-4-hydroxypiperidine, a piperidine derivative, is a versatile synthetic building block with significant relevance in medicinal chemistry and drug development.[1] Its structural motif is found in a variety of biologically active compounds, and it serves as a key intermediate in the synthesis of ligands for muscarinic acetylcholine receptors (mAChR) and sigma-1 (σ1) receptors.[1] Furthermore, it has been identified as a metabolite of certain synthetic opioids, making its characterization crucial for forensic and toxicological studies.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-phenethyl-4-hydroxypiperidine, detailed experimental protocols for its synthesis and property determination, and insights into its chemical behavior, tailored for professionals in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key properties of N-phenethyl-4-hydroxypiperidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [1][2][3] |

| Molecular Weight | 205.3 g/mol | [1][2][3] |

| CAS Number | 3518-76-1 | [1][4] |

| Melting Point | 95.5-98.5 °C | [2] |

| Solubility | Slightly soluble in acetonitrile and water; Soluble in chloroform.[1] | |

| pKa (predicted) | ~9.0 (piperidine nitrogen) | Estimated based on similar structures. |

| logP (predicted) | ~2.1 | [4] |

Molecular Structure

The structure of N-phenethyl-4-hydroxypiperidine consists of a piperidine ring substituted at the nitrogen atom with a phenethyl group and at the 4-position with a hydroxyl group. This combination of a lipophilic phenethyl group and a polar hydroxyl group imparts a distinct solubility and reactivity profile to the molecule.

Caption: Chemical structure of N-phenethyl-4-hydroxypiperidine.

Synthesis of N-phenethyl-4-hydroxypiperidine

N-phenethyl-4-hydroxypiperidine is readily synthesized from its precursor, N-phenethyl-4-piperidone (NPP), through the reduction of the ketone functionality.[5][6] Two common and effective methods for this transformation are reduction with sodium borohydride and catalytic hydrogenation.

Experimental Protocol: Reduction of N-phenethyl-4-piperidone with Sodium Borohydride

This method utilizes the mild and selective reducing agent sodium borohydride (NaBH₄) to convert the ketone to a secondary alcohol.[7][8][9]

Materials:

-

N-phenethyl-4-piperidone (NPP)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Sodium bicarbonate (NaHCO₃), saturated solution (for workup)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenethyl-4-piperidone (1.0 eq) in methanol or ethanol (10-20 mL per gram of NPP).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water or a dilute solution of hydrochloric acid at 0 °C until the effervescence ceases.

-

Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-phenethyl-4-hydroxypiperidine can be purified by recrystallization or column chromatography to obtain a white to off-white solid.

Caption: Workflow for the synthesis of N-phenethyl-4-hydroxypiperidine via NaBH4 reduction.

Experimental Protocol: Catalytic Hydrogenation of N-phenethyl-4-piperidone

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of the ketone.[10][11][12]

Materials:

-

N-phenethyl-4-piperidone (NPP)

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite or a similar filter aid

Procedure:

-

Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of the catalyst (e.g., 5-10 mol% Pd/C) in the chosen solvent (ethanol or methanol).

-

Addition of Substrate: Add the N-phenethyl-4-piperidone to the vessel.

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction: Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed. Monitor the reaction by TLC or GC-MS.

-

Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Removal: Wash the filter cake with the reaction solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

Spectroscopic Characterization

The identity and purity of N-phenethyl-4-hydroxypiperidine are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenethyl group, the aliphatic protons of the piperidine ring, and the proton of the hydroxyl group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the phenethyl linker, and the piperidine ring. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), N-phenethyl-4-hydroxypiperidine will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the phenethyl and piperidine moieties.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for N-phenethyl-4-hydroxypiperidine include a broad O-H stretching vibration for the hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic portions, and C-N stretching vibrations for the tertiary amine.[4]

Biological and Pharmacological Context

N-phenethyl-4-hydroxypiperidine is a valuable scaffold in the design of compounds targeting the central nervous system. Its derivatives have been investigated for their affinity for muscarinic acetylcholine receptors, which are implicated in various cognitive functions.[1] Additionally, its structural similarity to precursors of potent synthetic opioids like fentanyl underscores the importance of its analytical characterization in forensic science.[5][6] The physicochemical properties detailed in this guide are essential for predicting the pharmacokinetic behavior and potential bioactivity of novel compounds derived from this core structure.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of N-phenethyl-4-hydroxypiperidine. The presented protocols and data are intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, medicinal chemistry, and related fields. A thorough understanding of these fundamental properties is paramount for the rational design and development of new therapeutic agents and for the accurate identification of this compound in various analytical contexts.

References

- Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.

-

ChemBK. (n.d.). N-(2-Phenylethyl)-4-hydroxypiperidine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

- Valizadeh, H., & Shockravi, A. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Asian Journal of Chemistry, 20(4), 3311-3314.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

SelfDecode. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

- Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.

- Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine.

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Jasperse, C. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (2013, July 9). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]

-

Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]

-

NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Retrieved from [Link]

-

DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. youtube.com [youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 1-(2-phenylethyl)-4-piperidinol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(2-phenylethyl)-4-piperidinol (CAS RN: 3518-76-1), a key building block in medicinal chemistry.[1] Due to the limited availability of public quantitative solubility data for this specific molecule, this guide synthesizes information from its known physicochemical properties, the established solubility of its core chemical motifs, and predictive assessments based on its structure. Furthermore, this document outlines a detailed, best-practice experimental protocol for the quantitative determination of its solubility in various common solvents, enabling researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with 1-(2-phenylethyl)-4-piperidinol, providing both foundational knowledge and practical methodologies for its handling and formulation.

Introduction to 1-(2-phenylethyl)-4-piperidinol

1-(2-phenylethyl)-4-piperidinol is a synthetic intermediate and building block with significance in the development of novel therapeutics.[1] Its molecular structure, featuring a polar piperidinol ring and a nonpolar phenylethyl substituent, imparts a distinct physicochemical character that governs its behavior in different solvent systems. Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening. A well-defined solubility profile is a critical parameter that influences bioavailability, dosage form design, and ultimately, the therapeutic efficacy and safety of a drug candidate.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 1-(2-phenylethyl)-4-piperidinol is essential for interpreting its solubility. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [1][2] |

| Molecular Weight | 205.3 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 95.5-98.5 °C | [3] |

| Predicted LogP | 2.1 | [2] |

Note: LogP, the logarithm of the octanol/water partition coefficient, indicates a moderate degree of lipophilicity.

Qualitative and Predicted Solubility Profile

Direct, quantitative solubility data for 1-(2-phenylethyl)-4-piperidinol is not extensively available in the public domain. However, a robust qualitative and predictive solubility profile can be constructed based on its structural features and the known properties of its constituent parts, namely the piperidine ring.

Piperidine, the core heterocyclic structure, is miscible with water and demonstrates high solubility in a broad range of organic solvents, including alcohols, ethers, and chloroform.[4][5] Its solubility is limited only in highly nonpolar solvents such as hexane.[4] The 1-(2-phenylethyl)-4-piperidinol molecule is a more complex derivative. The presence of the hydroxyl group on the piperidine ring can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the bulky, nonpolar phenylethyl group will increase its lipophilicity, likely reducing its aqueous solubility compared to the parent piperidine.

Based on this structural analysis and limited experimental data, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Slightly Soluble | The polar hydroxyl and nitrogen can interact with water, but the large nonpolar phenylethyl group limits overall solubility.[1] |

| Protic Polar | Ethanol, Methanol, Isopropanol | High to Miscible | The molecule's hydroxyl group and nitrogen atom can act as hydrogen bond donors and acceptors, respectively, leading to favorable interactions. |

| Aprotic Polar | Acetonitrile, DMSO, THF | Slightly Soluble to Soluble | While lacking hydrogen bond donation, favorable dipole-dipole interactions are expected. Acetonitrile is noted as "Slightly soluble".[1] |

| Nonpolar Halogenated | Chloroform, Dichloromethane | Soluble | Favorable interactions with the phenylethyl group are anticipated. Chloroform is noted as "Soluble".[1] |

| Aromatic | Toluene, Benzene | Moderate to High | The phenylethyl group suggests good compatibility with nonpolar aromatic rings. |

| Aliphatic Nonpolar | Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in these solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details the equilibrium shake-flask method, a widely accepted and robust technique for determining the solubility of a solid in a liquid.[6][7]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

1-(2-phenylethyl)-4-piperidinol (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-(2-phenylethyl)-4-piperidinol to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached to confirm saturation.

-

Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24-48 hours, to ensure that equilibrium between the solid and dissolved states is achieved.[7]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved 1-(2-phenylethyl)-4-piperidinol.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Self-Validating System and Best Practices

-

Purity: Ensure the purity of both the 1-(2-phenylethyl)-4-piperidinol and the solvents used, as impurities can significantly affect solubility measurements.[7]

-

Temperature Control: Maintain strict temperature control throughout the experiment, including the equilibration and phase separation steps, as solubility is highly temperature-dependent.[7]

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations at successive time points are consistent.

-

Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining solubility.

Caption: Key Molecular Features Influencing Solubility.

Conclusion

While quantitative solubility data for 1-(2-phenylethyl)-4-piperidinol remains to be extensively published, a comprehensive understanding of its solubility profile can be achieved through the analysis of its physicochemical properties and structural motifs. This guide provides a robust predictive framework for its behavior in common solvents and a detailed, actionable protocol for its precise experimental determination. By leveraging the information and methodologies presented herein, researchers in drug development and related scientific fields can confidently handle, formulate, and advance their studies involving this important chemical intermediate.

References

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (2016, November 28). solubility experimental methods.pptx. Retrieved from [Link]

-

Pharmapproach. (2012, June 12). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(2-Phenylethyl)piperidine-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

ResearchGate. (2007, November). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine. Retrieved from [Link]

-

European Patent Office. (2020, June 17). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Chemical structure and IUPAC name of 1-(2-phenylethyl)-4-piperidinol

An In-Depth Technical Guide to 1-(2-phenylethyl)-4-piperidinol: Structure, Synthesis, and Applications

Introduction

1-(2-phenylethyl)-4-piperidinol is a derivative of 4-hydroxypiperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The molecule incorporates a phenylethyl group attached to the piperidine nitrogen, a structural motif found in a wide array of pharmacologically active compounds. Its utility stems primarily from its role as a versatile synthetic intermediate, or building block, for constructing more complex molecules with targeted biological activities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and key applications, with a focus on the underlying scientific principles and practical methodologies.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. 1-(2-phenylethyl)-4-piperidinol is systematically named according to IUPAC nomenclature to provide an unambiguous structural description.

IUPAC Name: 1-(2-phenylethyl)piperidin-4-ol[1] Synonyms: 1-Phenethylpiperidin-4-ol, N-(2-Phenylethyl)-4-hydroxypiperidine[1][2] CAS Number: 3518-76-1[1][2]

The molecule consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A hydroxyl (-OH) group is substituted at the 4-position of this ring, and a phenylethyl group (-CH₂CH₂C₆H₅) is attached to the nitrogen atom.

2D Chemical Structure:

A summary of its key physicochemical properties is provided below, which is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [1][2][3] |

| Molar Mass | 205.30 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 95.5-98.5 °C | [2] |

| Solubility | Soluble in Chloroform; Slightly soluble in Acetonitrile and Water | [3] |

Synthesis and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of 1-(2-phenylethyl)-4-piperidinol involves the chemical reduction of its corresponding ketone precursor, 1-(2-phenylethyl)-4-piperidone (NPP).[4] This precursor is a significant compound in its own right, notably as a DEA List I chemical due to its use in the illicit manufacture of fentanyl.[4][5]

The choice of this synthetic route is driven by the commercial availability and well-established synthesis of NPP. The transformation of the ketone to the alcohol is a fundamental reaction in organic chemistry, typically achieved with high efficiency using hydride-based reducing agents.

Mechanism of Ketone Reduction: The reduction is most commonly performed using sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of NPP. This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the newly formed alkoxide, yielding the final secondary alcohol, 1-(2-phenylethyl)-4-piperidinol. NaBH₄ is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol or ethanol, and its relative safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The overall synthetic workflow can be visualized as a two-stage process, starting from the assembly of the NPP core.

Caption: Synthetic pathway to 1-(2-phenylethyl)-4-piperidinol.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Disappearance of the strong C=O stretching band from the NPP precursor (approx. 1715 cm⁻¹). C-H stretching bands for aromatic (3000-3100 cm⁻¹) and aliphatic (2850-2950 cm⁻¹) protons. |

| ¹H NMR Spectroscopy | A multiplet signal for the newly formed carbinol proton (CH-OH) in the 3.5-4.0 ppm range. Signals corresponding to the phenylethyl group: a multiplet for the phenyl protons (~7.2-7.3 ppm) and two triplets for the ethyl protons (~2.6-2.9 ppm). Complex multiplets for the piperidine ring protons. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR Spectroscopy | Disappearance of the downfield ketone signal from NPP (at ~209 ppm).[6] Appearance of a new signal for the carbinol carbon (CH-OH) around 65-70 ppm. Signals for the aromatic carbons of the phenyl ring (~126-140 ppm) and aliphatic carbons of the ethyl and piperidine moieties. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 205, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would include the loss of water (M-18) and cleavage at the benzylic position. |

Applications in Research and Drug Development

The primary value of 1-(2-phenylethyl)-4-piperidinol lies in its application as a molecular scaffold. Its structure is a key component in several classes of biologically active agents.

-

Ligand Development: It serves as a foundational building block for synthesizing ligands that target specific receptors in the central nervous system. Notably, it has been used to develop selective ligands for the muscarinic acetylcholine receptor (mAChR) and the sigma-1 (σ₁) non-opioid intracellular receptor.[3][7] These receptors are implicated in a variety of neurological and psychiatric conditions, making derivatives of this compound valuable tools for neuroscience research.

-

Opioid Research and Toxicology: The 1-(2-phenylethyl)-piperidine core is the defining feature of the fentanyl class of synthetic opioids.[8] While 1-(2-phenylethyl)-4-piperidinol itself is not an opioid, it is a known metabolite of certain fentanyl analogs, such as furanyl fentanyl and 4-fluoroisobutyryl fentanyl.[3] Its detection and quantification are therefore critical in forensic toxicology and in studies of drug metabolism to understand the in vivo processing of these potent synthetic drugs.

-

Medicinal Chemistry: The hydroxyl group at the 4-position provides a convenient chemical handle for further functionalization. It can be esterified, etherified, or replaced to generate extensive libraries of new chemical entities for high-throughput screening and lead optimization in drug discovery programs.[8]

Experimental Protocol: Synthesis via Reduction of NPP

This protocol details a representative procedure for the synthesis of 1-(2-phenylethyl)-4-piperidinol from 1-(2-phenylethyl)-4-piperidone (NPP).

Disclaimer: 1-(2-phenylethyl)-4-piperidone (NPP) is a controlled substance precursor in many jurisdictions.[4] All procedures must be conducted in compliance with local, state, and federal regulations by authorized personnel in a suitable laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Objective: To synthesize 1-(2-phenylethyl)-4-piperidinol via sodium borohydride reduction of NPP.

Materials:

-

1-(2-phenylethyl)-4-piperidone (NPP) (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (1 M HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-phenylethyl)-4-piperidone (1.0 eq) in methanol (approx. 10 mL per gram of NPP).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Rationale: The reduction reaction is exothermic; cooling controls the reaction rate and minimizes potential side reactions.

-

Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature increase.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The disappearance of the NPP spot and the appearance of a new, more polar spot (lower Rf) indicates reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Then, acidify the mixture to pH ~2 with 1 M HCl to neutralize the borate salts.

-

Basification and Extraction: Neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Rationale: The product is an amine, which is more soluble in organic solvents in its free base form.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Verification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The final product should be a white to off-white solid. Confirm the identity and purity of the product using the analytical methods described in the previous section (e.g., melting point, NMR, IR).

Conclusion

1-(2-phenylethyl)-4-piperidinol is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its well-defined structure, accessible synthetic routes, and role as a key precursor for pharmacologically relevant molecules make it a subject of continued interest for researchers in medicinal chemistry, toxicology, and the neurosciences. A thorough understanding of its properties and synthesis is fundamental for any scientist working with this versatile molecular building block.

References

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(2-Phenylethyl)piperidine-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenethyl)-4-piperidone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. U.S. National Library of Medicine. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenethyl-4-piperidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SWGDRUG.org. (2019). N-Phenethyl-4-piperidone Monograph. Retrieved from [Link]

-

PubMed. (1986). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. National Library of Medicine. Retrieved from [Link]

-

mzCloud. (n.d.). 4-ANPP. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Schiff's bases of piperidone derivative as microbial growth inhibitors. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)- IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Phenylethyl)piperidine-4-ol [chembk.com]

- 3. caymanchem.com [caymanchem.com]

- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 5. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Hydroxy-1-(2-phenylethyl)piperidine_TargetMol [targetmol.com]

- 8. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of a Pain Relief Revolution: An In-depth Technical Guide to 1-(2-phenylethyl)-4-piperidinol

A Senior Application Scientist's Perspective on a Pivotal Scaffold in Medicinal Chemistry

Introduction: The Unassuming Architect of Potent Analgesia

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as pivotal platforms for the development of entire classes of therapeutic agents. 1-(2-phenylethyl)-4-piperidinol is one such cornerstone. While it may not possess the headline recognition of the blockbuster drugs it helped create, its discovery and the exploration of its chemical space were critical junctures in the history of modern analgesics. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of 1-(2-phenylethyl)-4-piperidinol, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance. We will delve into the synthetic pathways, structure-activity relationships, and the enduring legacy of this seemingly simple yet profoundly influential molecule.

The Genesis of a New Analgesic Paradigm: Discovery and Early Development

The story of 1-(2-phenylethyl)-4-piperidinol is inextricably linked to the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica in the late 1950s and early 1960s.[1][2] Seeking to improve upon existing opioids like morphine and pethidine, Janssen's research focused on synthesizing novel compounds with enhanced potency and a more favorable safety profile.[1][3] This quest led to the systematic exploration of the 4-phenylpiperidine class of molecules.[3]

The initial breakthrough came with the synthesis of fentanyl in 1959, a compound that was found to be approximately 100 times more potent than morphine.[2][4] The core of fentanyl and its numerous analogs is the 1-(2-phenylethyl)-4-piperidine scaffold. The journey to fentanyl necessitated the creation of key intermediates, including 1-(2-phenylethyl)-4-piperidone (NPP), which serves as the direct precursor to 1-(2-phenylethyl)-4-piperidinol.[5]

While Janssen's primary goal was the development of highly potent analgesics, the synthesis of intermediates like 1-(2-phenylethyl)-4-piperidinol was a critical and deliberate step in the chemical pathway. The 4-hydroxy group of the piperidinol offered a versatile chemical handle for further functionalization, allowing for the exploration of a wide range of derivatives. Although not the final active pharmaceutical ingredient, the creation of this piperidinol was an essential milestone that paved the way for the development of the entire class of 4-anilinopiperidine analgesics.

Chemical Synthesis: Forging the Core Scaffold

The synthesis of 1-(2-phenylethyl)-4-piperidinol is most commonly achieved through the reduction of its corresponding ketone, 1-(2-phenylethyl)-4-piperidone (NPP). The synthesis of NPP itself can be accomplished through several routes, with the most historically significant and widely adapted being the Dieckmann condensation and N-alkylation of 4-piperidone.

Synthesis of the Precursor: 1-(2-phenylethyl)-4-piperidone (NPP)

Two primary synthetic strategies have been employed for the industrial and laboratory-scale production of NPP:

-

The Dieckmann Condensation Route: This classical approach involves the intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target piperidone. The synthesis begins with the Michael addition of phenethylamine to two equivalents of methyl acrylate, forming a diester. This diester then undergoes an intramolecular Dieckmann condensation to form the piperidone ring.

-

N-Alkylation of 4-Piperidone: A more direct and often higher-yielding method involves the direct N-alkylation of 4-piperidone with a phenylethyl halide, such as 2-phenylethyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Synthesis of 1-(2-phenylethyl)-4-piperidone (NPP) via N-Alkylation

This protocol describes a representative laboratory-scale synthesis of NPP.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrate hydrochloride (15.3 g, 0.1 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and 250 mL of anhydrous acetonitrile.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Slowly add (2-bromoethyl)benzene (18.5 g, 0.1 mol) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude NPP can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white solid.

Reduction to 1-(2-phenylethyl)-4-piperidinol

The conversion of the ketone (NPP) to the alcohol (1-(2-phenylethyl)-4-piperidinol) is a standard reduction reaction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and easier handling.

Experimental Protocol: Reduction of NPP to 1-(2-phenylethyl)-4-piperidinol

This protocol details the reduction of the piperidone to the target piperidinol.

Materials:

-

1-(2-phenylethyl)-4-piperidone (NPP)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(2-phenylethyl)-4-piperidone (10.2 g, 0.05 mol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (2.8 g, 0.075 mol) to the stirring solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until all the starting material has been consumed.

-

Carefully quench the reaction by the slow addition of 50 mL of deionized water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-phenylethyl)-4-piperidinol as a white to pale yellow solid. The product can be further purified by recrystallization if necessary.

Structure-Activity Relationships and Evolution of the Scaffold

The true significance of 1-(2-phenylethyl)-4-piperidinol in medicinal chemistry lies in its role as a versatile scaffold for the development of potent opioid agonists. The 4-hydroxy group serves as a key point for derivatization, leading to the introduction of the anilino group that is characteristic of the fentanyl class of compounds.

The general structure-activity relationship (SAR) for the 4-anilinopiperidine class of opioids, which are all derived from the 1-(2-phenylethyl)-4-piperidine core, can be summarized as follows:

| Structural Feature | Impact on Activity |

| 1-Phenylethyl Group | Crucial for high-affinity binding to the μ-opioid receptor. The length and nature of the linker between the piperidine nitrogen and the phenyl ring are critical. |

| Piperidine Ring | Provides the fundamental scaffold for the correct spatial orientation of the other pharmacophoric elements. |

| 4-Anilino Group | Essential for potent agonist activity. The nitrogen of the aniline and the attached propanamide group are key for receptor interaction. |

| Substituents on the Anilino Phenyl Ring | Can modulate potency and selectivity. |

| Modifications at the 3-position of the Piperidine Ring | Can significantly increase potency, as seen in analogs like 3-methylfentanyl. |

The following diagram illustrates the synthetic evolution from the core piperidinol to the highly potent analgesic, fentanyl.

Caption: Synthetic pathway from 4-piperidone to fentanyl, highlighting the pivotal role of 1-(2-phenylethyl)-4-piperidinol.

Beyond Opioids: Alternative Applications of the Scaffold

While the legacy of 1-(2-phenylethyl)-4-piperidinol is dominated by its connection to fentanyl and other opioids, its utility as a synthetic building block extends to other areas of medicinal chemistry. The inherent structural features of the piperidine ring and the reactive hydroxyl group make it an attractive starting material for the synthesis of a variety of biologically active molecules.

Notably, derivatives of 1-(2-phenylethyl)-4-piperidinol have been investigated as ligands for:

-

Muscarinic Acetylcholine Receptors (mAChRs): These receptors are involved in a wide range of physiological processes, and their modulation is a target for the treatment of various diseases, including Alzheimer's disease and chronic obstructive pulmonary disease (COPD).[6]

-

Sigma-1 Receptors: These non-opioid intracellular receptors are implicated in a variety of cellular functions and are being explored as targets for the treatment of neurological and psychiatric disorders.[6]

Furthermore, 1-(2-phenylethyl)-4-piperidinol has been identified as a metabolite of some of the newer synthetic opioids, such as furanylfentanyl and 4-fluoroisobutyrylfentanyl.[6] This underscores the importance of understanding its pharmacological and toxicological profile in the context of the ongoing opioid crisis.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery and development of 1-(2-phenylethyl)-4-piperidinol represent a seminal moment in the history of medicinal chemistry. Born out of the ambitious goal to create more potent and safer analgesics, this unassuming molecule became the cornerstone upon which the entire class of 4-anilinopiperidine opioids was built. Its elegant and efficient synthesis, coupled with its versatility as a chemical scaffold, has ensured its enduring relevance in both academic research and industrial drug development.

As we continue to grapple with the complexities of pain management and the challenges of the opioid epidemic, a deep understanding of the fundamental chemistry and history of molecules like 1-(2-phenylethyl)-4-piperidinol is more critical than ever. It serves as a powerful reminder of the profound impact that a single, well-designed molecule can have on the course of medicine and public health. This guide has aimed to provide a comprehensive and technically grounded resource for professionals in the field, fostering a deeper appreciation for the science behind this pivotal compound.

References

- 1. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future | Ochsner Journal [ochsnerjournal.org]

- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxy-1-(2-phenylethyl)piperidine_TargetMol [targetmol.com]

An In-depth Technical Guide on the Role of 1-(2-phenylethyl)-4-piperidinol in Opioid Synthesis

Executive Summary

This guide provides a detailed technical examination of 1-(2-phenylethyl)-4-piperidinol, a chemical intermediate whose significance is tied to the synthesis of fentanyl and its analogues. While not a direct, one-step precursor, this compound serves as a critical building block for producing key intermediates, most notably N-phenethyl-4-piperidone (NPP) and subsequently 4-anilino-N-phenethylpiperidine (ANPP). Understanding the chemistry of 1-(2-phenylethyl)-4-piperidinol is crucial for forensic chemists, law enforcement, and researchers in drug development for tracing illicit production routes and developing novel analgesics. This paper will elucidate the synthetic pathways involving this compound, detail the underlying chemical principles, and discuss its regulatory context.

Introduction: The Fentanyl Synthesis Web and the Place of 1-(2-phenylethyl)-4-piperidinol

The global opioid crisis is largely fueled by the illicit manufacturing of synthetic opioids, with fentanyl and its analogues being primary contributors due to their high potency.[1][2] The chemical synthesis of these substances relies on a number of key precursor chemicals.[1] While immediate precursors like 4-anilino-N-phenethylpiperidine (ANPP) and N-phenethyl-4-piperidone (NPP) are internationally controlled substances, clandestine chemists often circumvent these regulations by synthesizing these precursors from less-regulated starting materials.[3][4][5]

This is where 1-(2-phenylethyl)-4-piperidinol (CAS No: 3518-76-1) finds its role.[6] Structurally, it is a hydroxylated derivative of the core phenethylpiperidine structure essential to fentanyl's activity. Its primary function in this context is not as a direct reactant with anilines to produce fentanyl, but as a readily available starting material for the synthesis of the crucial ketone intermediate, N-phenethyl-4-piperidone (NPP) .

The Core Synthetic Pathway: From Alcohol to Opioid

The journey from 1-(2-phenylethyl)-4-piperidinol to fentanyl is a multi-step process. The most well-documented and common route is a variation of the "Siegfried method," which traditionally starts with NPP.[7][8] By using 1-(2-phenylethyl)-4-piperidinol, an illicit manufacturer adds an initial oxidation step to produce NPP.

The overall transformation can be visualized as follows:

Experimental Protocol: Oxidation to N-phenethyl-4-piperidone (NPP)

The critical transformation is the oxidation of the secondary alcohol in 1-(2-phenylethyl)-4-piperidinol to a ketone (NPP). This is a standard procedure in organic chemistry.

-

Objective: To convert the hydroxyl group (-OH) of 1-(2-phenylethyl)-4-piperidinol to a carbonyl group (C=O).

-

Methodology:

-

Reagent Selection: Common oxidizing agents suitable for this conversion include Pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine), or hypochlorite-based reagents (e.g., bleach in the presence of a catalyst). The choice often depends on the availability of chemicals and the desired scale and purity.

-

Reaction Setup: 1-(2-phenylethyl)-4-piperidinol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane for PCC or Swern oxidation).

-

Execution: The oxidizing agent is added carefully, often at reduced temperatures (e.g., -78 °C for Swern oxidation) to control the reaction and minimize side products.

-

Workup and Purification: After the reaction is complete, a standard aqueous workup is performed to remove the reagent byproducts. The resulting crude NPP is then purified, typically through column chromatography or recrystallization, to yield the pure ketone.[9]

-

Subsequent Steps to Fentanyl

Once pure NPP is obtained, the synthesis proceeds along the well-established Siegfried route.[7][8]

-

NPP to ANPP (Reductive Amination): NPP is reacted with aniline.[7] This initially forms an imine intermediate, which is then reduced in situ to the secondary amine, ANPP.[7][10] Sodium triacetoxyborohydride is an effective reducing agent for this one-pot reaction, offering high yields.[11]

-

ANPP to Fentanyl (Acylation): The final step involves the acylation of the aniline nitrogen of ANPP.[2] This is achieved by reacting ANPP with propionyl chloride (or propionic anhydride) to form the characteristic propionamide group of fentanyl.[2][7]

Synthesis of 1-(2-phenylethyl)-4-piperidinol

To fully grasp its role, one must also understand how 1-(2-phenylethyl)-4-piperidinol is synthesized. This provides insight into the complete chemical supply chain. The most direct method involves the N-alkylation of 4-hydroxypiperidine.

-

Methodology:

-

Reactants: 4-Hydroxypiperidine is reacted with a phenethylating agent, such as 2-phenylethyl bromide.[12]

-

Conditions: The reaction is typically carried out in a polar aprotic solvent (e.g., acetonitrile) in the presence of a mild base (e.g., potassium carbonate) to neutralize the hydrobromic acid byproduct.

-

Outcome: This straightforward nucleophilic substitution reaction yields 1-(2-phenylethyl)-4-piperidinol.

-

Forensic and Regulatory Significance